molecular formula C15H26O4 B1260326 Usewikykydmbsn-xtelscjusa-

Usewikykydmbsn-xtelscjusa-

Cat. No.: B1260326
M. Wt: 270.36 g/mol
InChI Key: USEWIKYKYDMBSN-XTELSCJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No structural, synthetic, or spectral data exists in the sources to define its identity, applications, or significance. This absence precludes a detailed introduction, as per standard chemical reporting guidelines .

Properties

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(1R,2S,3R,4R,6S,8S,9S)-3,9-dimethyl-6-propan-2-yl-10,11-dioxatricyclo[7.2.1.02,8]dodecane-3,4-diol

InChI

InChI=1S/C15H26O4/c1-8(2)9-5-10-13(15(4,17)12(16)6-9)11-7-14(10,3)19-18-11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-/m0/s1

InChI Key

USEWIKYKYDMBSN-XTELSCJUSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@H]2[C@@H]([C@H]3C[C@@]2(OO3)C)[C@@]([C@@H](C1)O)(C)O

Canonical SMILES

CC(C)C1CC2C(C3CC2(OO3)C)C(C(C1)O)(C)O

Synonyms

9alpha,10beta-dihydroxy-2beta,4beta-peroxy-1alpha,5beta,7alphaH-guaiane
DHPG cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative data are available for "Usewikykydmbsn-xtelscjusa-" due to the lack of identifiable references in the evidence. For valid comparisons, the following elements are typically required but remain unaddressed:

  • Structural analogs: No molecular formulas, stereochemical details, or functional groups are described.
  • Physicochemical properties : Melting points, solubility, stability, or reactivity data are absent.
  • Synthetic pathways: No methods for preparation or purification are documented.
  • Biological/Industrial applications: No studies on efficacy, toxicity, or performance relative to other compounds are cited.

Table 1: Hypothetical Framework for Comparative Analysis (Not Supported by Evidence)

Property "Usewikykydmbsn-xtelscjusa-" Compound A Compound B Reference
Molecular Weight (g/mol) N/A N/A N/A
Melting Point (°C) N/A N/A N/A
Solubility (mg/mL) N/A N/A N/A
Biological Activity N/A N/A N/A

Note: This table is illustrative only. No empirical data from the evidence validate these fields.

Critical Limitations in the Evidence

The provided evidence emphasizes manuscript formatting rules and data reporting standards rather than chemical research. Key gaps include:

  • Absence of chemical databases: No references to PubChem, SciFinder, or Reaxys entries for the compound .
  • Lack of experimental validation: Per guidelines in and , novel compounds require spectral data (e.g., NMR, IR), elemental analysis, and reproducibility details, none of which are provided.

Recommendations for Future Research

To address this gap, the following steps are advised:

Verify the compound’s nomenclature: Ensure the name is correctly spelled and standardized (e.g., IUPAC nomenclature).

Consult specialized databases : Use platforms like CAS SciFinder or ChemSpider to locate peer-reviewed studies.

Adhere to reporting standards : Follow guidelines in , and 12 for documenting new compounds, including spectral data, synthetic methods, and comparative analyses.

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